molecular formula C8H9FN2 B1441929 1-(5-Fluoropyridin-2-yl)cyclopropanamine CAS No. 1260830-75-8

1-(5-Fluoropyridin-2-yl)cyclopropanamine

Cat. No.: B1441929
CAS No.: 1260830-75-8
M. Wt: 152.17 g/mol
InChI Key: GHCBVIGAJKYRNE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1-(5-Fluoropyridin-2-yl)cyclopropanamine involves the reaction of 2,5-difluoropyridine with cyclopropylamine. The reaction conditions can be adjusted and optimized according to experimental requirements . The process typically involves the use of appropriate solvents and catalysts to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyridin-2-yl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)cyclopropanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring enhances the compound’s ability to interact with biological targets, potentially affecting enzyme activity, receptor binding, and other cellular processes . The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(5-Fluoropyridin-2-yl)cyclopropanamine include other fluorinated pyridines and cyclopropylamines, such as:

Uniqueness

This compound is unique due to the specific positioning of the fluorine atom and the cyclopropanamine group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2/c9-6-1-2-7(11-5-6)8(10)3-4-8/h1-2,5H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCBVIGAJKYRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Fluoropyridin-2-yl)cyclopropanamine
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1-(5-Fluoropyridin-2-yl)cyclopropanamine
Reactant of Route 3
1-(5-Fluoropyridin-2-yl)cyclopropanamine
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1-(5-Fluoropyridin-2-yl)cyclopropanamine
Reactant of Route 5
1-(5-Fluoropyridin-2-yl)cyclopropanamine
Reactant of Route 6
1-(5-Fluoropyridin-2-yl)cyclopropanamine

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